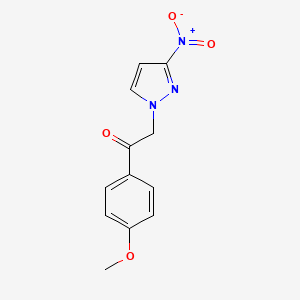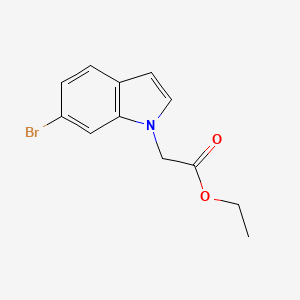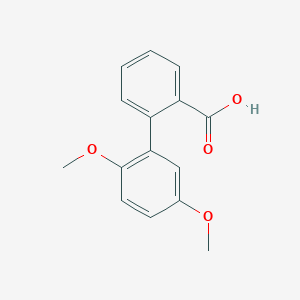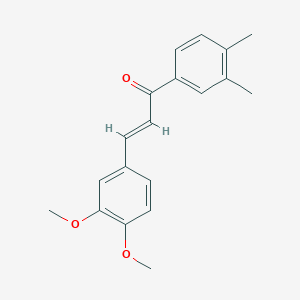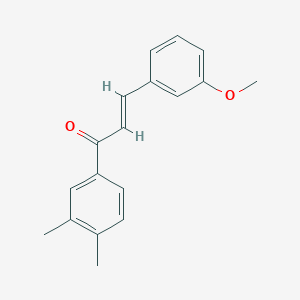![molecular formula C21H18N2O2S B6331908 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one CAS No. 157282-77-4](/img/structure/B6331908.png)
7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one” is a derivative of thiazoloquinazoline . Thiazoloquinazolines have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
The synthesis of this class of compounds involves the use of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . The synthetic methods employed for this class of new compounds have been outlined in the literature .Molecular Structure Analysis
The structures of newly synthesized compounds were confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of intermediates with hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole .科学的研究の応用
Neuroprotective Applications
The structural features of this compound suggest potential neuroprotective properties. Compounds with similar frameworks have been evaluated for their ability to protect neuronal cells against various types of damage. For instance, triazole-pyrimidine hybrids have shown promising results in reducing the expression of apoptosis markers and endoplasmic reticulum stress in human neuronal cells . This indicates that our compound could be investigated for its efficacy in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-neuroinflammatory Properties
Related compounds have demonstrated significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-alpha in microglia cells . This suggests that 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one could be researched as a potential agent for reducing neuroinflammation associated with conditions such as multiple sclerosis and traumatic brain injury.
Anticancer Research
Quinazoline derivatives, which share a portion of the core structure with our compound, have been extensively studied for their anticancer properties. They are known to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . This compound could be synthesized and screened for activity against various cancer cell lines to explore its potential as an anticancer agent.
Antimicrobial Activity
The quinazoline moiety is recognized for its antimicrobial activity. Research could be directed towards synthesizing derivatives of our compound and testing them against a range of bacterial and fungal strains to assess their efficacy as antimicrobial agents .
Photocatalytic Applications
Thiazole derivatives have been utilized in photocatalytic applications for the degradation of pollutants . The thiazoloquinazolinone core of our compound could be incorporated into materials designed for environmental cleanup, such as the degradation of dyes and antibiotics in wastewater.
作用機序
While the exact mechanism of action for this specific compound is not mentioned in the sources, thiazoloquinazoline derivatives have been found to possess a variety of pharmacologic activities, such as anti-inflammatory, anticancer, antimicrobial, antituberculosis, anticonvulsant, antimalarial, antihypertensive, HIV-1 inhibitors, COX-2 selective inhibitors .
将来の方向性
Thiazoloquinazoline derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents . Therefore, future research could focus on exploring the potential therapeutic applications of this compound and its derivatives, as well as optimizing the synthetic methods for its production.
特性
IUPAC Name |
11-(4-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-15-9-6-14(7-10-15)20-17-11-8-13-4-2-3-5-16(13)19(17)22-21-23(20)18(24)12-26-21/h2-7,9-10,20H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMIFAULNOLKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


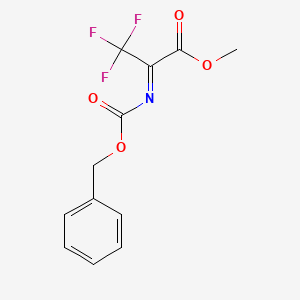



![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)
